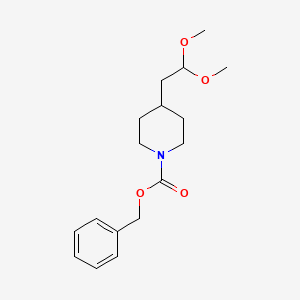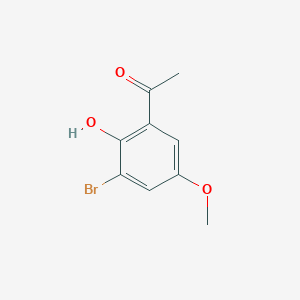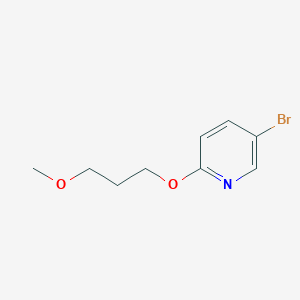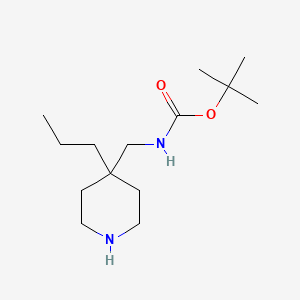
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate typically involves the reaction of 4-propylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-Propylpiperidine+tert-Butyl chloroformate→tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds.
Biology
The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors.
Industry
The compound can be used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The piperidine ring may also play a role in binding to the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (4-aminopiperidin-4-yl)carbamate
- tert-Butyl (4-hydroxypiperidin-4-yl)carbamate
Uniqueness
tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is unique due to the presence of the propyl group on the piperidine ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds. The propyl group can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C14H28N2O2 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl N-[(4-propylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-5-6-14(7-9-15-10-8-14)11-16-12(17)18-13(2,3)4/h15H,5-11H2,1-4H3,(H,16,17) |
Clé InChI |
GRHNETMOLNBQFD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCNCC1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


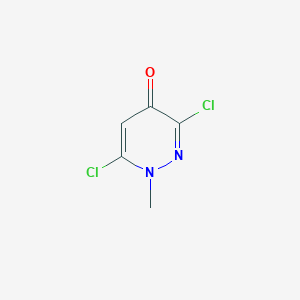


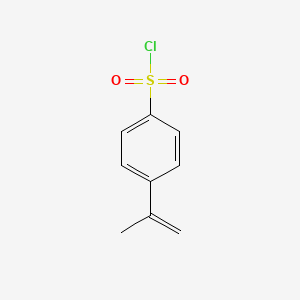

![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
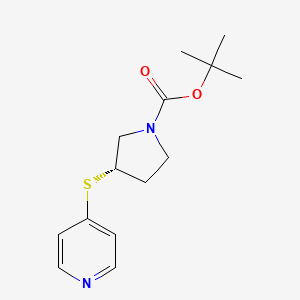
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
